

# Comparative Analysis of TEAD Inhibitors: K-975 and Other Emerging Competitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ONO-RS-347 |           |
| Cat. No.:            | B164810    | Get Quote |

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of prominent inhibitors of the TEA Domain (TEAD) family of transcription factors, a critical node in the Hippo signaling pathway. While the initial query focused on a compound designated **ONO-RS-347**, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a TEAD inhibitor with this name. Therefore, this analysis will focus on the well-characterized inhibitor K-975 and compare it with other notable TEAD inhibitors with available preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers. The interaction between the transcriptional co-activators YAP/TAZ and TEAD transcription factors is the final step in this pathway, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy.[1][3]

# Mechanism of Action: A Common Target, Diverse Approaches

TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its co-activators, YAP and TAZ.[3] Many of the recently developed inhibitors, including K-



975, achieve this by binding to a lipid pocket on the TEAD protein. This pocket is crucial for the palmitoylation of TEAD, a post-translational modification that enhances its binding affinity for YAP/TAZ.[4][5]

K-975 is a potent and selective covalent inhibitor that targets a cysteine residue within the palmitate-binding pocket of TEAD.[1][4][5][6][7] This covalent binding leads to an irreversible inhibition of the TEAD-YAP/TAZ interaction.[6][7] X-ray crystallography has confirmed that K-975 covalently binds to Cys359 of TEAD1.[4][6]

Other notable TEAD inhibitors in development include:

- VT3989: A first-in-class inhibitor that also binds to the palmitoylation pocket of TEAD, thereby
  preventing its interaction with YAP and TAZ. It is currently being evaluated in a Phase 1
  clinical trial for patients with advanced solid tumors, particularly mesothelioma.[4]
- IK-930: A TEAD1-specific inhibitor that is also in Phase 1 clinical trials for advanced solid tumors with alterations in the Hippo pathway.[8]
- GNE-7883: A potent, allosteric pan-TEAD inhibitor that binds to the TEAD lipid pocket and blocks the interaction with YAP/TAZ.[5]

# **Comparative Performance Data**

The following tables summarize the available quantitative data for K-975 and other selected TEAD inhibitors.



| Inhibitor | Target             | Mechanis<br>m                                           | IC50 /<br>EC50                             | Key In<br>Vitro<br>Activity                                                                                                                               | Key In<br>Vivo<br>Activity                                                      | Clinical<br>Developm<br>ent     |
|-----------|--------------------|---------------------------------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|---------------------------------|
| K-975     | Pan-TEAD           | Covalent,<br>targets<br>palmitate-<br>binding<br>pocket | GI50: 20<br>nM (NCI-<br>H226 cells)<br>[9] | Potently inhibits proliferatio n of NF2-deficient mesothelio ma cell lines.[4][5] [10] Inhibits YAP/TAZ-TEAD protein-protein interactions .[4][5][6] [10] | Suppresse s tumor growth in mesothelio ma xenograft models.[4] [5][10]          | Preclinical                     |
| VT3989    | Pan-TEAD           | Binds to<br>palmitoylati<br>on pocket                   | Not<br>publicly<br>available               | Antitumor<br>activity in<br>mesothelio<br>ma<br>models.[4]                                                                                                | Durable<br>responses<br>in patients<br>with<br>advanced<br>mesothelio<br>ma.[4] | Phase 1<br>(NCT0466<br>5206)[4] |
| IK-930    | TEAD1-<br>specific | Not<br>publicly<br>available                            | Not<br>publicly<br>available               | Not<br>publicly<br>available                                                                                                                              | Not<br>publicly<br>available                                                    | Phase 1<br>(NCT0522<br>8015)[8] |
| GNE-7883  | Pan-TEAD           | Allosteric,<br>binds to<br>lipid pocket                 | Not<br>publicly<br>available               | Suppresse<br>s cell<br>proliferatio<br>n in various<br>cancer cell<br>lines.[5]                                                                           | Strong<br>antitumor<br>efficacy in<br>vivo.[5]                                  | Preclinical                     |



## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TEAD inhibitors.

### **Cell Proliferation Assay (Example with K-975)**

- Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines, such as NCI-H226 (NF2-deficient).
- Method: Cells are seeded in 96-well plates and treated with varying concentrations of the TEAD inhibitor (e.g., K-975) or vehicle control (DMSO).
- Incubation: Cells are typically incubated for a period of 72 to 144 hours.
- Measurement: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.

## In Vivo Tumor Xenograft Model (Example with K-975)

- Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
- Tumor Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The TEAD inhibitor (e.g., K-975) is administered orally at specified doses and schedules. The control group receives a vehicle.
- Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the





tumor volumes in the treated groups to the control group.

# Visualizing the Hippo-YAP/TAZ-TEAD Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams are provided.





Click to download full resolution via product page



Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for TEAD inhibitors.





#### Click to download full resolution via product page

Caption: A generalized workflow for the preclinical and clinical development of TEAD inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 2. Hippo signaling pathway Wikipedia [en.wikipedia.org]
- 3. The Hippo signaling network and its biological functions PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcitynews.com [medcitynews.com]
- 7. Ono Pharmaceutical Co., Ltd. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers Innovations [innovations.dana-farber.org]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Comparative Analysis of TEAD Inhibitors: K-975 and Other Emerging Competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164810#comparative-analysis-of-ono-rs-347-versus-other-tead-inhibitors-like-k-975]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com